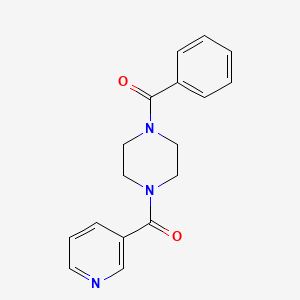![molecular formula C14H20ClN3O2 B5664192 (3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol](/img/structure/B5664192.png)
(3R*,4R*)-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3-cyclobutyl-4-methyl-3-pyrrolidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of pyrazole derivatives, notable for their diverse chemical properties and potential applications in various fields of chemistry. These derivatives often exhibit unique physical and chemical characteristics due to their specific molecular structures.
Synthesis Analysis
Pyrazole derivatives like this compound can be synthesized through various methods. For example, Shen et al. (2012) discuss the synthesis of pyrazole derivatives using NMR, IR spectroscopies, and HRMS analyses, highlighting the complexity and precision required in synthesizing such compounds (Shen et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often studied using X-ray diffraction and compared to density-functional-theory (DFT) calculations, as seen in the work of Shen et al. (2012). This method allows for an accurate understanding of the spatial arrangement of atoms within the molecule (Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives undergo various chemical reactions, leading to the formation of different products. For instance, the work of Sosnovskikh et al. (2014) shows how chromones react with azomethine ylides to produce pyrrolidines, highlighting the reactivity of these compounds (Sosnovskikh et al., 2014).
Physical Properties Analysis
The physical properties of pyrazole derivatives like solubility, melting point, and crystalline structure are typically determined using various analytical techniques. The studies often involve X-ray crystallography and spectroscopic methods to elucidate these properties.
Chemical Properties Analysis
The chemical properties, such as reactivity, stability, and tautomerism of pyrazole derivatives, can be studied using methods like NMR spectroscopy and theoretical calculations. The study by Shen et al. (2012) provides insights into the stability and tautomeric forms of pyrazole derivatives, emphasizing their dynamic chemical nature (Shen et al., 2012).
Propriétés
IUPAC Name |
(4-chloro-1-methylpyrazol-3-yl)-[(3R,4R)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-9-6-18(8-14(9,20)10-4-3-5-10)13(19)12-11(15)7-17(2)16-12/h7,9-10,20H,3-6,8H2,1-2H3/t9-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYRGRKNFMSLCO-OTYXRUKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1(C2CCC2)O)C(=O)C3=NN(C=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@]1(C2CCC2)O)C(=O)C3=NN(C=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{(3S*,4R*)-4-isopropyl-1-[(4-methylphenoxy)acetyl]-3-pyrrolidinyl}-N,N-dimethylsulfamide](/img/structure/B5664109.png)
![1-(5-{[(4-fluorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B5664117.png)



![2,5,6-trimethyl-N-[3-(pyridin-3-yloxy)propyl]pyrimidin-4-amine](/img/structure/B5664136.png)
![N-[4-(diethylamino)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5664144.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5664153.png)

![3-({3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-1-methyl-1H-indole](/img/structure/B5664179.png)
![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5664185.png)
![2-[3-oxo-9-(1-pyrrolidinylacetyl)-2,9-diazaspiro[5.5]undec-2-yl]propanoic acid](/img/structure/B5664187.png)
![N-[(3S*,4R*)-1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methoxyphenyl)pyrrolidin-3-yl]acetamide](/img/structure/B5664194.png)
![7-fluoro-3-methyl-N-[2-(2-pyrazinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5664199.png)